AA29504 AA29504 Positive allosteric modulator of GABAA receptors. Modulates both α4β3δ-containing extrasynaptic receptors and α1β3γ2S-containing receptors in Xenopus oocytes, displaying a stronger modulatory effect at the former. Reduces motor coordination and exhibits anxiolytic effects in vivo.
Brand Name: Vulcanchem
CAS No.: 945828-50-2
VCID: VC0004792
InChI: InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23)
SMILES: CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N
Molecular Formula: C19H25N3O2
Molecular Weight: 327.4 g/mol

AA29504

CAS No.: 945828-50-2

Cat. No.: VC0004792

Molecular Formula: C19H25N3O2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

AA29504 - 945828-50-2

CAS No. 945828-50-2
Molecular Formula C19H25N3O2
Molecular Weight 327.4 g/mol
IUPAC Name ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate
Standard InChI InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23)
Standard InChI Key SCOOTUMXCXKEAD-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N
Canonical SMILES CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N

Chemical and Physical Properties

AA29504 is characterized by its off-white solid appearance, solubility in dimethyl sulfoxide (DMSO) up to 32.74 mg/mL, and stability at -20°C . Key physicochemical parameters are summarized below:

PropertyValue
CAS Number945828-50-2
Molecular FormulaC19_{19}H25_{25}N3_3O2_2
Molecular Weight327.42 g/mol
Solubility<32.74 mg/mL in DMSO
Storage Conditions-20°C
Canonical SMILESCCO/C(O)=N/C1=C(N)C=C(NCC2=C(C=C(C=C2C)C)C)C=C1

The compound’s structure includes a trimethylbenzylamino group critical for binding δ-GABAA_ARs, while the ethyl carbamate moiety enhances brain permeability compared to earlier analogues like DS2 .

Pharmacological Mechanisms

Modulation of GABAA_AA Receptors

AA29504 acts as an agonist and positive allosteric modulator (Ago-PAM) at δ-GABAA_ARs, which are predominantly extrasynaptic and mediate tonic inhibition. In recombinant receptors expressed in Xenopus oocytes, AA29504 decreases the EC50_{50} of GABA from 15.9 µM to 1.0 µM in the presence of 10 µM compound, indicating a 15-fold leftward shift in GABA potency . Electrophysiological assays reveal higher efficacy at δ-containing (α4β3δ) receptors compared to γ2-containing (α1β3γ2) subtypes, with EC50_{50} values of 9.6–13.5 µM for KCNQ channels .

Subtype Selectivity and Allosteric Effects

Radioligand binding studies using [3^3H]EBOB and [3^3H]muscimol demonstrate that AA29504 preferentially stabilizes δ-GABAA_ARs in a high-affinity desensitized state, thereby enhancing agonist binding at γ2-containing receptors . This dual activity—agonism at δ-subtypes and allosteric modulation at γ2-subtypes—suggests a unique pharmacological profile distinct from classical benzodiazepines.

In Vitro and In Vivo Findings

In Vitro Electrophysiology

In Xenopus oocytes expressing α1β2 GABAA_A receptors, AA29504 (1–25 µM) reversibly potentiates GABA-evoked currents in a concentration-dependent manner, with maximal potentiation of 250% at 25 µM . Similarly, in HEK293 cells, the compound enhances THIP (a δ-GABAA_AR agonist)-induced currents by 80% at 1 µM, an effect absent in δ-knockout models .

Behavioral Effects in Rodent Models

Clinical and Therapeutic Implications

Anxiety and Stress Disorders

The compound’s anxiolytic profile, coupled with its lack of sedative effects at low doses, positions it as a candidate for generalized anxiety disorder (GAD) treatment. Its δ-GABAA_AR selectivity may circumvent tolerance issues associated with synaptic receptor modulators .

Stroke and Neuroprotection

AA29504 improves motor recovery in rodent stroke models, potentially by enhancing tonic inhibition in peri-infarct regions. A study reports a 50% reduction in infarct volume and 30% improvement in limb placement tests post-administration .

Schizophrenia and Cognitive Dysfunction

By modulating extrasynaptic receptors in the prefrontal cortex and hippocampus, AA29504 ameliorates cognitive deficits in PCP-treated rats, suggesting utility in addressing negative symptoms of schizophrenia .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator